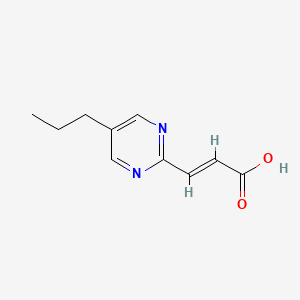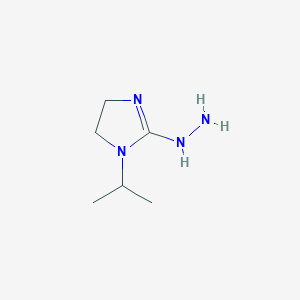
(3AR,7aS)-6-methoxy-2-methyl-3a,7a-dihydro-3H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3AR,7aS)-6-methoxy-2-methyl-3a,7a-dihydro-3H-indole is a chemical compound belonging to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,7aS)-6-methoxy-2-methyl-3a,7a-dihydro-3H-indole can be achieved through various synthetic routes. One common method involves the reaction of cyclohexyl aziridine with a dialkyl malonate, followed by decarbonylation and conversion of the resulting trans-octahydro-indol-2-one to the desired compound . Another method includes the preparation of 3-chlorine-2-amino-propionic acid methyl ester hydrochloride, followed by a series of reactions involving acetyl chloride, DMF, and palladium on carbon to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated synthesis, and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
(3AR,7aS)-6-methoxy-2-methyl-3a,7a-dihydro-3H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy and methyl groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
(3AR,7aS)-6-methoxy-2-methyl-3a,7a-dihydro-3H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3AR,7aS)-6-methoxy-2-methyl-3a,7a-dihydro-3H-indole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Mesembrine: (3aR,7aR)-3a-(3,4-dimethoxyphenyl)-1-methyloctahydro-6H-indol-6-one.
Mesembrenone: (3aR,7aS)-3a-(3,4-dimethoxyphenyl)-1-methyl-1,2,3,3a,7,7a-hexahydro-6H-indol-6-one.
Trandolapril: (2S,3aR,7aS)-1-[(2S)-2-{[(1S)-1-carboxy-3-phenylpropyl]amino}propanoyl]-octahydro-1H-indole-2-carboxylic acid.
Uniqueness
(3AR,7aS)-6-methoxy-2-methyl-3a,7a-dihydro-3H-indole is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its methoxy and methyl groups, along with the indole core, make it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H13NO |
|---|---|
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
(3aR,7aS)-6-methoxy-2-methyl-3a,7a-dihydro-3H-indole |
InChI |
InChI=1S/C10H13NO/c1-7-5-8-3-4-9(12-2)6-10(8)11-7/h3-4,6,8,10H,5H2,1-2H3/t8-,10+/m0/s1 |
Clé InChI |
AJXDMYWRLCAOQN-WCBMZHEXSA-N |
SMILES isomérique |
CC1=N[C@@H]2C=C(C=C[C@H]2C1)OC |
SMILES canonique |
CC1=NC2C=C(C=CC2C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


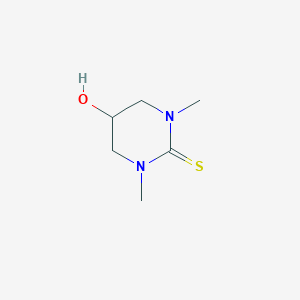

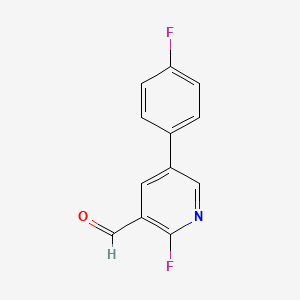
![5'-Tert-butyl 2'-methyl 3'-aminospiro[cyclopropane-1,6'-thieno[2,3-C]pyrrole]-2',5'(4'H)-dicarboxylate](/img/structure/B15246088.png)
![Ethanone, 1-[5-(difluoromethoxy)-3-pyridinyl]-](/img/structure/B15246091.png)
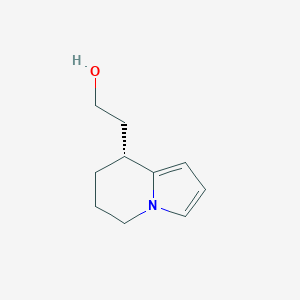
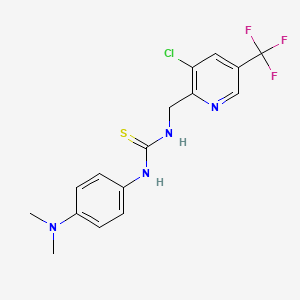
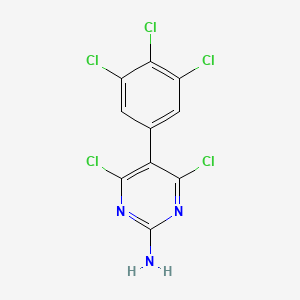
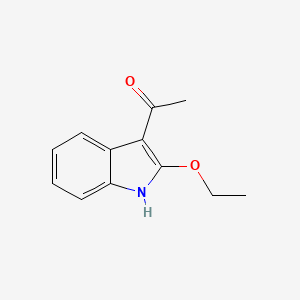
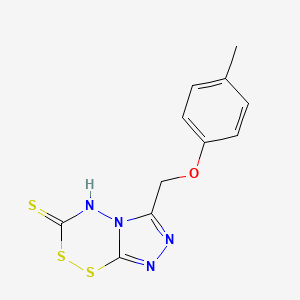
![4-Methylpyrido[3,2-d]pyrimidine](/img/structure/B15246131.png)

